molecular formula C17H19N3OS B4907687 2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B4907687
M. Wt: 313.4 g/mol
InChI Key: ZQXJJWLCBZVNRM-UHFFFAOYSA-N
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Description

2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a sulfanyl group at the 4-position. This compound also contains a pyrrolidine ring attached to a propanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the phenyl and sulfanyl groups. The pyrrolidine ring is then synthesized and attached to the propanone moiety through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenyl and pyrimidine rings allow for π-π interactions with aromatic amino acids in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-Phenylpyridine-2-one
  • 6-Phenylpyrimidin-4-one
  • Pyrrolidine derivatives

Comparison: 2-(6-Phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one is unique due to the combination of its structural features, including the pyrimidine ring with phenyl and sulfanyl substitutions, and the pyrrolidine ring attached to a propanone moiety. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds. For example, the presence of the sulfanyl group can enhance the compound’s ability to interact with metal ions, while the pyrrolidine ring can increase its stability and solubility in biological systems.

Properties

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-13(17(21)20-9-5-6-10-20)22-16-11-15(18-12-19-16)14-7-3-2-4-8-14/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXJJWLCBZVNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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